4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminothiophenol under specific conditions to form the benzothiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the benzothiazole moiety .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium
Uniqueness
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzothiazole ring and the 4-methylbenzamide moiety allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, making them significant in medicinal chemistry. The specific compound under discussion has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2S, with a molecular weight of approximately 300.375 g/mol. The structure consists of a benzamide moiety linked to a tetrahydro-benzothiazole ring. This unique configuration may influence its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against various microbial strains.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 15.67 µg/mL |
This compound | Escherichia coli | 18.5 µg/mL |
This compound | Candida albicans | 7.8 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents as resistance to existing drugs continues to rise .
Anticancer Activity
In addition to its antimicrobial effects, benzothiazole derivatives have been evaluated for anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : The proposed mechanisms include the inhibition of specific enzymes involved in cancer cell metabolism and proliferation.
- Case Studies : A study involving similar benzothiazole compounds showed significant cytotoxic effects on human cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating effective doses for therapeutic application .
Research Findings
A series of studies have been conducted to evaluate the biological activities of benzothiazole derivatives:
- Anticonvulsant Activity : Compounds structurally related to this compound have shown anticonvulsant properties in animal models.
- Neurotoxicity : Evaluation of neurotoxicity revealed that these compounds generally do not exhibit significant neurotoxic effects at therapeutic doses .
- CNS Depressant Effects : Some derivatives have demonstrated central nervous system depressant activities without severe side effects .
Properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h6-9H,2-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKSRFEWGSTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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